2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
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Overview
Description
2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a complex organic compound that features a thiadiazole ring, a phenoxyacetyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced via an acylation reaction using phenoxyacetyl chloride and a base such as triethylamine.
Attachment of the Sulfanylacetic Acid Moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thiadiazole ring with a sulfanylacetic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the thiadiazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
The uniqueness of 2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O3S2, with a molecular weight of 428.53 g/mol. Its structure features a thiadiazole ring linked to a phenoxyacetyl group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. The biological activity of this compound has been evaluated against several bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria as well as certain fungi. The presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive strains.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The MTT assay was utilized to assess the viability of human cell lines such as HaCat and Balb/c 3T3 cells.
Table 2: Cytotoxicity Results
The results indicate that the compound exhibits low cytotoxicity at higher concentrations, suggesting a favorable therapeutic index for further development.
The mechanism by which thiadiazole derivatives exert their antimicrobial effects is often linked to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. For instance, molecular docking studies have shown strong binding interactions between these compounds and targets such as DNA gyrase and MurD enzyme, which are crucial for bacterial survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related thiadiazole compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives with substitutions at the amine group showed varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values lower than standard antibiotics like ciprofloxacin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives revealed that specific functional groups significantly influence their biological activity. For example, compounds with electron-withdrawing groups on the phenyl ring displayed enhanced antibacterial properties .
- Synergistic Effects : The combination of thiadiazole derivatives with other antimicrobial agents has been studied for potential synergistic effects that could lead to improved efficacy against resistant strains .
Properties
IUPAC Name |
2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c16-9(6-19-8-4-2-1-3-5-8)13-11-14-15-12(21-11)20-7-10(17)18/h1-5H,6-7H2,(H,17,18)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWLUDNRJZKAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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